Z-Glu(otbu)-ome
CAS No.: 56877-41-9
Cat. No.: VC2364758
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56877-41-9 |
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Molecular Formula | C18H25NO6 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | 5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 |
Standard InChI Key | BRMSLIYSWUEHJT-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Basic Information
Z-Glu(otbu)-ome, also identified in scientific literature as 5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate, represents a modified form of glutamic acid with specific protecting groups. According to chemical databases, this compound has a molecular formula of C18H25NO6 and a molecular weight of 351.4 g/mol. The compound is also known by the synonyms Z-Glu(OMe)-OtBu and 1-tert-butyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate in some reference sources .
Structural Identifiers and Database Information
The chemical identities of Z-Glu(otbu)-ome can be precisely defined through various standardized identifiers as presented in Table 1. These identifiers enable accurate referencing and searching across chemical databases.
Table 1: Structural Identifiers of Z-Glu(otbu)-ome
Structural Features and Protecting Groups
The molecular architecture of Z-Glu(otbu)-ome encompasses several critical structural elements that define its function in peptide synthesis:
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A benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino group, which prevents unwanted reactions at this position during peptide coupling
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A methyl ester (-OMe) protecting the alpha-carboxyl group, allowing selective reactivity of other functional groups
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A tert-butyl ester (-OtBu) protecting the gamma-carboxyl group, providing orthogonal protection that can be removed under different conditions than the methyl ester
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The core L-glutamic acid backbone with its chiral center preserving the L-configuration essential for biological activity
These protecting groups create a sophisticated protection pattern that enables chemists to control reactivity during multistep peptide synthesis procedures.
Synthesis and Preparation Methods
Synthetic Routes and Strategies
The synthesis of Z-Glu(otbu)-ome typically involves a strategic sequence of protection reactions starting from L-glutamic acid. While complete synthetic protocols vary, one documented approach involves reaction with potassium carbonate in N,N-dimethylformamide at 20°C for approximately 20 hours . This represents one of several possible synthetic pathways to obtain this protected amino acid derivative.
The general synthetic approach typically involves:
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Protection of the alpha-amino group with a benzyloxycarbonyl (Z) group
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Selective esterification of the carboxyl groups with appropriate reagents to introduce the methyl and tert-butyl protecting groups
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Purification steps to obtain the final product in high purity
Key Reaction Parameters and Considerations
Successful synthesis of Z-Glu(otbu)-ome depends on careful control of several reaction parameters:
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Temperature regulation during protection reactions (typically maintained around 20°C)
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Selection of appropriate solvents (DMF is commonly used due to its polar aprotic nature)
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Reaction duration optimization (typically 20-24 hours for complete conversion)
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Proper catalysts and base selection (potassium carbonate appears in documented procedures)
These parameters significantly influence the yield and purity of the final product, which is critical for subsequent peptide synthesis applications.
Applications in Peptide Synthesis
Role in Peptide Chemistry and Bioconjugation
Comparative Analysis with Related Compounds
Structural Relatives and Protection Patterns
The scientific literature documents several compounds structurally related to Z-Glu(otbu)-ome that serve complementary roles in peptide synthesis. These include:
Table 2: Comparison of Z-Glu(otbu)-ome with Related Protected Glutamic Acid Derivatives
Compound | CAS Number | Key Structural Characteristic | Primary Application |
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Z-Glu(otbu)-ome | 56877-41-9 | α-Methyl ester, γ-tert-butyl ester | Standard protected glutamic acid for peptide synthesis |
Z-Glu(OMe)-OtBu | 57732-63-5 | Alternative naming/isomer | Similar applications in peptide synthesis |
Z-GLU(OTBU)-OH DCHA | 3967-21-3 | Free α-carboxyl group as dicyclohexylammonium salt | C-terminal coupling applications |
Cbz-Ser-Glu(tBu)-OtBu | N/A | Dipeptide with serine residue | Building block for longer peptides |
These compounds differ in their protection patterns, making them suitable for different synthetic strategies in peptide chemistry depending on the specific requirements of the target peptide sequence.
Reactivity Differences and Synthetic Utility
The various protected glutamic acid derivatives exhibit different reactivity profiles based on their protection patterns:
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Z-Glu(otbu)-ome: Both carboxyl groups protected, suitable for amino coupling
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Z-GLU(OTBU)-OH DCHA: Free α-carboxyl group, ready for C-terminal coupling
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Dipeptide derivatives: Pre-formed peptide bonds, useful for fragment coupling approaches
These reactivity differences expand the toolkit available to peptide chemists, allowing for strategic selection of the most appropriate building block for specific synthetic challenges.
Physical and Chemical Properties
Chemical Reactivity Profile
The chemical reactivity of Z-Glu(otbu)-ome is dictated by its protecting group pattern:
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The Z/Cbz protected amino group: Stable under basic conditions but can be removed by catalytic hydrogenation or strong acids
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The methyl ester: Can be selectively hydrolyzed under mild basic conditions
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The tert-butyl ester: Stable to basic conditions but cleaved under acidic conditions
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The peptide backbone: Capable of forming peptide bonds via the protected amino group
This differential reactivity enables selective manipulation during peptide synthesis, allowing for controlled deprotection and coupling reactions.
Research Applications and Scientific Findings
Analytical Methods and Characterization
Characterization of Z-Glu(otbu)-ome and peptides containing this building block typically employs standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight confirmation
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Infrared Spectroscopy for functional group identification
These analytical methods ensure the identity and purity of the protected amino acid before its use in peptide synthesis applications.
Future Research Directions and Significance
Emerging Applications and Research Opportunities
Future research involving Z-Glu(otbu)-ome may explore several promising directions:
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Development of more efficient and environmentally friendly synthetic routes
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Application in the synthesis of novel bioactive peptides targeting specific diseases
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Exploration of alternative protection strategies for specialized applications
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Incorporation into solid-phase peptide synthesis methodologies for automation
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Utilization in peptide-based nanomaterials and bioconjugates
These research avenues highlight the continued relevance of protected amino acids in advancing peptide chemistry and its applications.
Significance in Modern Peptide Chemistry
Z-Glu(otbu)-ome represents a sophisticated tool in contemporary peptide synthesis, enabling the precise incorporation of glutamic acid residues into complex peptide architectures. Its continued use underscores the importance of protected amino acid building blocks in both academic research and pharmaceutical development of peptide-based therapeutics.
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